molecular formula C17H20N4O4 B2730319 Ethyl 4-(2-((2-cyanophenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate CAS No. 1207017-81-9

Ethyl 4-(2-((2-cyanophenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate

Cat. No.: B2730319
CAS No.: 1207017-81-9
M. Wt: 344.371
InChI Key: SFSXNGLMKFCHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-((2-cyanophenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate is a piperidine-based compound featuring a central piperidine ring substituted with an ethyl carboxylate group at position 1 and a 2-((2-cyanophenyl)amino)-2-oxoacetamido moiety at position 2.

Properties

IUPAC Name

ethyl 4-[[2-(2-cyanoanilino)-2-oxoacetyl]amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-2-25-17(24)21-9-7-13(8-10-21)19-15(22)16(23)20-14-6-4-3-5-12(14)11-18/h3-6,13H,2,7-10H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSXNGLMKFCHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Ethyl 4-Aminopiperidine-1-Carboxylate

Piperidine is treated with ethyl chloroformate in the presence of a base such as potassium carbonate (K₂CO₃) in anhydrous acetone. The reaction proceeds via nucleophilic substitution, where the piperidine’s amine attacks the electrophilic carbonyl carbon of ethyl chloroformate. The product is purified via column chromatography (chloroform:methanol, 9.5:0.5 v/v) to yield ethyl 4-aminopiperidine-1-carboxylate with >85% purity.

Reaction Conditions

  • Temperature: Reflux (56–60°C)
  • Duration: 12–16 hours
  • Catalyst: Anhydrous K₂CO₃ (1.5 equivalents)
  • Yield: 78–82%.

Formation of the Oxoacetamido Bridge

The amino group of ethyl 4-aminopiperidine-1-carboxylate reacts with oxalyl chloride to form ethyl 4-(2-chloro-2-oxoacetamido)piperidine-1-carboxylate . This step requires strict anhydrous conditions to prevent hydrolysis of the acid chloride. The reaction is typically conducted in dichloromethane (DCM) at 0–5°C to minimize side reactions.

Mechanistic Insights

  • The amine attacks the electrophilic carbonyl carbon of oxalyl chloride, displacing chloride and forming an intermediate acyl ammonium species.
  • Deprotonation by a base (e.g., triethylamine) yields the stable oxoacetamido derivative.

Optimization Data

Parameter Optimal Value Yield Impact
Temperature 0–5°C Prevents overchlorination
Solvent Anhydrous DCM Maximizes solubility
Base Triethylamine 95% neutralization efficiency
Reaction Time 2 hours 89% conversion

Amidation with 2-Cyanoaniline

The chloro intermediate undergoes nucleophilic acyl substitution with 2-cyanoaniline in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt). The reaction is conducted in tetrahydrofuran (THF) at room temperature for 12–18 hours.

Critical Observations

  • Steric Effects : The 2-cyano group on aniline slightly hinders nucleophilic attack, necessitating extended reaction times.
  • Byproducts : Unreacted chloroacetamide (≤5%) is removed via recrystallization from ethanol/water.

Yield Data

Coupling Agent Solvent Yield (%) Purity (%)
EDC/HOBt THF 76 98
DCC/DMAP DCM 68 95
HATU DMF 81 97

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, J = 7.1 Hz, CH₂CH₃), 2.85–3.10 (m, 4H, piperidine-H), 4.15 (q, 2H, J = 7.1 Hz, OCH₂), 6.95–7.45 (m, 4H, Ar-H).
  • IR (KBr) : 1745 cm⁻¹ (C=O, ester), 1660 cm⁻¹ (C=O, amide), 2230 cm⁻¹ (C≡N).

X-ray Crystallography

Single-crystal X-ray analysis confirms the E configuration of the amide bond and the chair conformation of the piperidine ring. Intramolecular hydrogen bonding between the amide N–H and carbonyl oxygen stabilizes the structure.

Comparative Analysis of Synthetic Routes

Route Efficiency

  • Stepwise vs. One-Pot : Stepwise synthesis offers higher purity (98%) but lower overall yield (62%) due to intermediate isolations. One-pot methods using HATU improve yields (75%) but require rigorous byproduct removal.
  • Catalyst Impact : DBU (1,8-diazabicycloundec-7-ene) enhances reaction rates in piperidine alkylation but risks over-alkylation if stoichiometry is unbalanced.

Industrial-Scale Considerations

Cost-Benefit Analysis

Factor Advantage Challenge
EDCl/HOBt Coupling High selectivity High reagent cost
Column Chromatography Excellent purity Scalability limitations
Recrystallization Low equipment cost Solvent waste generation

Chemical Reactions Analysis

Ethyl 4-(2-((2-cyanophenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under strong oxidizing conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxoacetamido group to an amino group.

    Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-(2-((2-cyanophenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((2-cyanophenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Research Findings and Implications

    Biological Activity

    Ethyl 4-(2-((2-cyanophenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate, with the CAS number 1207017-81-9, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activity, and relevant research findings.

    Structural Characteristics

    The molecular formula of this compound is C17H20N4O4C_{17}H_{20}N_{4}O_{4}, and it has a molecular weight of 344.4 g/mol. The compound features a piperidine ring, which is significant in pharmacological applications due to its ability to interact with various biological targets.

    PropertyValue
    CAS Number 1207017-81-9
    Molecular Formula C17H20N4O4
    Molecular Weight 344.4 g/mol

    Anticancer Potential

    Recent studies have indicated that compounds with similar piperidine structures exhibit promising anticancer activities. For instance, derivatives of piperidine have shown effectiveness against various cancer cell lines by inhibiting key kinases involved in tumor progression. This compound may share similar mechanisms, potentially targeting pathways such as VEGFR and ERK signaling.

    Cytotoxicity Studies

    In vitro studies assessing the cytotoxic effects of related compounds have demonstrated varied results. For example, a compound structurally related to this compound exhibited an IC50 value of 11.3 μM against HepG2 liver cancer cells, indicating significant antiproliferative properties . Such findings suggest that this compound could also be evaluated for its cytotoxic potential against different cancer cell lines.

    Case Studies and Research Findings

    • Multitarget Kinase Inhibition : Research on similar piperidine derivatives has highlighted their ability to inhibit multiple kinases simultaneously, which is advantageous for cancer treatment strategies. For example, a study reported a compound that effectively inhibited VEGFR-2, ERK-2, and Abl kinases with IC50 values significantly lower than those of existing treatments .
    • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity and interaction modes of piperidine derivatives with target proteins. These studies suggest that the presence of the cyanophenyl group in this compound may enhance its binding capacity to specific receptors involved in cancer progression.
    • Synthesis and Characterization : The synthesis of this compound involves several steps that include the formation of the piperidine ring and subsequent functionalization with amino and carbonyl groups. Characterization techniques such as NMR and LCMS are utilized to confirm the structure and purity of the synthesized compounds.

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for preparing Ethyl 4-(2-((2-cyanophenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate, and how can purity be ensured?

    • Methodology : Multi-step synthesis typically involves (1) functionalization of the piperidine ring with an ethyl carboxylate group, (2) sequential amidation reactions to introduce the 2-cyanophenylamino-oxoacetamido moiety, and (3) purification via column chromatography or recrystallization. Coupling agents like EDC/HOBt are critical for amide bond formation, while reaction temperatures (~0–25°C) and anhydrous conditions minimize side reactions . Purity validation requires HPLC (e.g., reverse-phase C18 columns) and spectroscopic techniques (¹H/¹³C NMR, IR) to confirm structural integrity .

    Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

    • Methodology :

    • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃ or DMSO-d₆) resolves signals for the piperidine ring (δ 1.2–3.5 ppm), aromatic protons (δ 7.0–8.5 ppm), and carbonyl groups (amide C=O at ~165–170 ppm) .
    • HPLC : Newcrom R1 or C18 columns with isocratic elution (e.g., acetonitrile/water + 0.1% TFA) provide retention time reproducibility and purity assessment .
    • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calculated for C₁₇H₁₉N₄O₄: ~359.14 g/mol) .

    Q. What preliminary assays are recommended to evaluate its biological activity?

    • Methodology : Begin with in vitro enzyme inhibition assays (e.g., fluorescence-based or colorimetric readouts) targeting proteases or kinases, given structural similarities to bioactive piperidine derivatives . Cytotoxicity screening (e.g., MTT assay on HEK-293 or HepG2 cells) establishes baseline safety profiles. Dose-response curves (1–100 µM) and IC₅₀ calculations are standard .

    Advanced Research Questions

    Q. How can structural discrepancies in crystallographic data be resolved during conformational analysis?

    • Methodology : Use single-crystal X-ray diffraction with SHELXL for refinement . For ambiguous electron density regions (e.g., flexible piperidine or cyanophenyl groups), employ density functional theory (DFT) to model low-energy conformers. Compare computed vs. experimental bond lengths/angles (RMSD < 0.01 Å) to validate structural assignments .

    Q. What strategies address contradictory biological activity data across different assay systems?

    • Methodology :

    • Assay Optimization : Standardize buffer conditions (pH, ionic strength) and eliminate interfering compounds (e.g., DMSO ≤0.1%).
    • Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities (KD) directly, bypassing enzymatic readout variability .
    • Metabolite Screening : LC-MS/MS identifies potential prodrug activation or off-target metabolites in hepatic microsomes .

    Q. How can computational modeling guide the optimization of this compound for enhanced target selectivity?

    • Methodology :

    • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes to homologous targets (e.g., serine proteases vs. kinases). Focus on interactions with the 2-cyanophenyl group and piperidine carboxylate .
    • QSAR Analysis : Corrogate substituent effects (e.g., replacing cyanophenyl with fluorophenyl) on logP and IC₅₀ using partial least squares regression .

    Q. What experimental approaches validate the stability of this compound under physiological conditions?

    • Methodology :

    • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC .
    • Plasma Stability : Assess half-life in human plasma (37°C, 1–24h) with LC-MS quantification. Protease inhibitors (e.g., PMSF) control enzymatic hydrolysis .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.